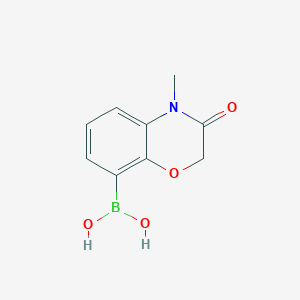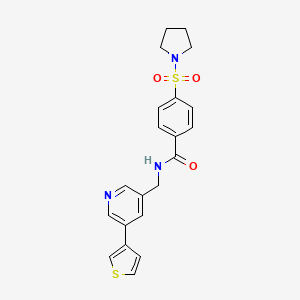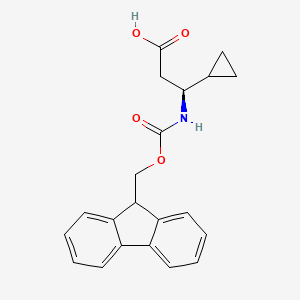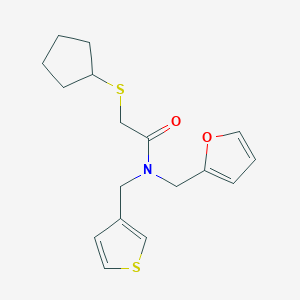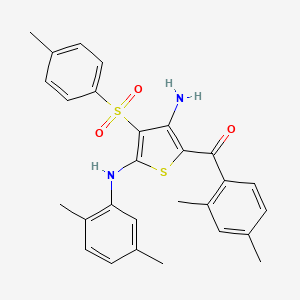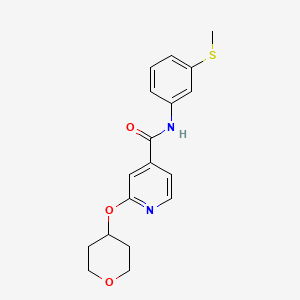
N-(3-(methylthio)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(methylthio)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, commonly known as MTPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTPI has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of MTPI is not yet fully understood. However, it has been suggested that MTPI exerts its anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that MTPI possesses anti-inflammatory activity through the inhibition of the production of pro-inflammatory cytokines. Additionally, MTPI has been shown to possess anti-microbial activity through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
MTPI has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. MTPI has also been shown to possess anti-microbial activity against various bacterial strains. Additionally, MTPI has been shown to possess antioxidant activity, which may contribute to its anti-tumor and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
MTPI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. Additionally, MTPI possesses a wide range of biological activities, making it a versatile compound for studying various diseases. However, there are also limitations to using MTPI in lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects. Additionally, MTPI has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on MTPI. One area of research could focus on elucidating the mechanism of action of MTPI, which would provide insights into its potential therapeutic applications. Additionally, clinical trials could be conducted to determine the safety and efficacy of MTPI as a therapeutic agent. Further studies could also investigate the potential use of MTPI in combination with other drugs for the treatment of cancer and other diseases. Finally, studies could be conducted to investigate the potential use of MTPI in the development of new anti-microbial agents.
Méthodes De Synthèse
MTPI can be synthesized through a multi-step process that involves the reaction of 3-bromoanisole with thioanisole, followed by the reaction of the resulting product with isonicotinoyl chloride. The final step involves the reaction of the intermediate product with tetrahydro-2H-pyran-4-ol in the presence of a base. The resulting product is purified through column chromatography to obtain MTPI in high yield and purity.
Applications De Recherche Scientifique
MTPI has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. MTPI has also been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-4-2-3-14(12-16)20-18(21)13-5-8-19-17(11-13)23-15-6-9-22-10-7-15/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQNVDKNLDVNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

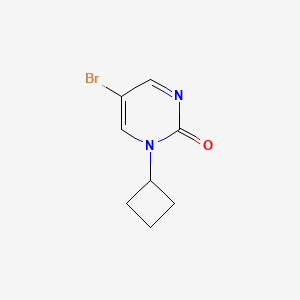
![Tert-butyl 3-[(6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2541065.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)
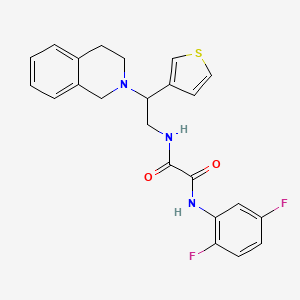
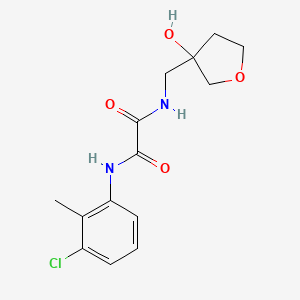
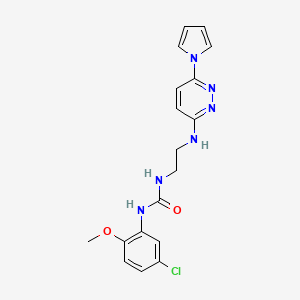
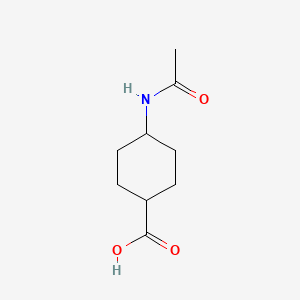
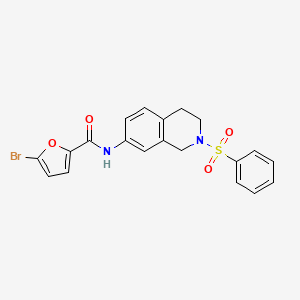
![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)
